molecular formula C8H15P B088094 9-Phosphabicyclo[3.3.1]nonane CAS No. 13887-02-0

9-Phosphabicyclo[3.3.1]nonane

Cat. No. B088094
CAS RN: 13887-02-0
M. Wt: 142.18 g/mol
InChI Key: QJCMAJXWIAFFED-UHFFFAOYSA-N
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Description

9-Phosphabicyclo[3.3.1]nonane (9-PBN) is an organic phosphorus compound . It is the simplest member of a class of phosphorus compounds that can be used as an efficient and economical reagent for cross-coupling reactions in organic synthesis . It is a stable, white solid .


Synthesis Analysis

The synthesis of 9-Phosphabicyclo[3.3.1]nonane and its derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .


Molecular Structure Analysis

The molecular formula of 9-Phosphabicyclo[3.3.1]nonane is C8H15P . Its average mass is 142.178 Da and its monoisotopic mass is 142.091141 Da .


Physical And Chemical Properties Analysis

The molecular weight of 9-Phosphabicyclo[3.3.1]nonane is 142.178 g/mol . Its boiling point is 209.4ºC at 760mmHg . The flash point is 80.4ºC .

Scientific Research Applications

  • Synthesis of Chiral Phosphines : A study by Robertson et al. (2001) demonstrated the synthesis of chiral phosphines derived from limonene, specifically 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane, which was characterized by X-ray crystallography (Robertson et al., 2001).

  • Asymmetric Synthesis of Chiral Tetrahydroquinolines : Hara et al. (2007) synthesized 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes from 1,5-cyclooctadiene. These compounds were used in asymmetric cyclization to produce chiral tetrahydroquinolines via palladium-catalyzed allylic alkylation (Hara et al., 2007).

  • Synthesis of Bicyclic Phosphine Systems : Kashman and Benary (1972) prepared derivatives of 2-phospha-6-oxaadamantane from 9-phosphabicyclo[3.3.1]nonanes, demonstrating the versatility of these compounds in synthesizing bicyclic systems (Kashman & Benary, 1972).

  • Nanoparticle Synthesis : Sardar and Shumaker-Parry (2009) used 9-Borabicyclo[3.3.1]nonane as a reducing agent in the synthesis of gold nanoparticles. This process was successful with a range of ω-functionalized thiol ligands and was also applied to produce silver, palladium, and platinum nanoparticles (Sardar & Shumaker-Parry, 2009).

  • Application in Asymmetric Catalysis : Hamada et al. (1996) prepared monodentate chiral phosphines from 1,5-dimethyl-1,5-cyclooctadiene. These were used in asymmetric allylic substitution reactions, showcasing the utility of 9-phosphabicyclo[3.3.1]nonanes as chiral ligands (Hamada et al., 1996).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Research on 9-Phosphabicyclo[3.3.1]nonane and its derivatives is ongoing, with a focus on overcoming challenges in catalytic HP reactions . The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products, making it an attractive area of research .

properties

IUPAC Name

9-phosphabicyclo[3.3.1]nonane
Source PubChem
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InChI

InChI=1S/C8H15P/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCMAJXWIAFFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15P
Record name 9-PHOSPHABICYCLONONANES
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DSSTOX Substance ID

DTXSID7065673
Record name 9-Phosphabicyclo[3.3.1]nonane
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Molecular Weight

142.18 g/mol
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Physical Description

9-phosphabicyclononanes appears as a colorless to light-colored solid. Insoluble in water and denser than water. Contact may cause burns to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. May ignite upon exposure to air. Used to make other chemicals., Liquid
Record name 9-PHOSPHABICYCLONONANES
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Record name 9-Phosphabicyclo[3.3.1]nonane
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Product Name

9-Phosphabicyclo[3.3.1]nonane

CAS RN

none, 13887-02-0
Record name 9-PHOSPHABICYCLONONANES
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Record name 9-Phosphabicyclo[3.3.1]nonane
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Record name 9-Phosphabicyclo(3.3.1)nonane
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Record name 9-Phosphabicyclo[3.3.1]nonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
Y Hamada, N Seto, H Ohmori, K Hatano - Tetrahedron letters, 1996 - Elsevier
New monodentate chiral phosphines, (+)- and (−)-2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonanes ((+)- and (−)-9-PBNs), were prepared from 1,5-dimethyl-1,5-cyclooctadiene, …
Number of citations: 60 www.sciencedirect.com
AE Smith - Inorganic Chemistry, 1972 - ACS Publications
The structure and molecular configuration of a 9-phenyl-9-phosphabicyclononane (CgHuPCgHs) of unknown configuration has been established by the determination of the crystal …
Number of citations: 10 pubs.acs.org
JR Wiseman, HO Krabbenhoft - Journal of Organic Chemistry, 1976 - ACS Publications
Reaction of phenylphosphinewith cycloocta-2, 7-dienone followed by oxidation produces the syn (3) and anti (5) isomers of 9-phenyl-9-phosphabicyclo [3.3. 1] nonan-3-one 9-oxide. …
Number of citations: 15 pubs.acs.org
PN Bungu, S Otto - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C12H23PSe, represents the first structure of a phosphine containing the bicyclic 2-phosphabicyclo[3.3.1]nonane (VCH) unit. It contains two chiral centres per …
Number of citations: 2 scripts.iucr.org
O Delacroix, AC Gaumont - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 106872‐07‐5 ] C 14 H 25 P (MW 224.32) InChI = 1S/C14H25P/c1‐2‐6‐12(7‐3‐1)15‐13‐8‐4‐9‐14(15)11‐5‐10‐13/h12‐14H,1‐11H2/t13‐,14+,15? InChIKey = LQVYECQAWBZIPM‐…
Number of citations: 0 onlinelibrary.wiley.com
S Manzini, A Poater, DJ Nelson, L Cavallo, AMZ Slawin… - 2014 - repository.kaust.edu.sa
CCDC 993125: Experimental Crystal Structure Determination : Dichloro-bis(9-isobutyl-9-phosphabicyclo[3.3.1]nonane)-(3-phenyl-1H-inden-1-ylidene)-ruthenium Toggle navigation Login Toggle navigation View Item Home Research Datasets View Item …
Number of citations: 0 repository.kaust.edu.sa
PN Bungu, S Otto - Journal of organometallic chemistry, 2007 - Elsevier
Reacting a series of the bicylic Phoban-Q (9-Q-9-phosphabicyclo[3.3.1]nonane and 9-Q-9-phosphabicyclo[4.2.1]nonane) derivatives (Q=alkyl, cyclo alkyl, aryl) with KSeCN results in the …
Number of citations: 32 www.sciencedirect.com
S Manzini, DJ Nelson, T Lebl, A Poater, L Cavallo… - 2014 - repository.kaust.edu.sa
CCDC 976892: Experimental Crystal Structure Determination : Hydrido-(eta^5^-3-phenylindenyl)-bis(9-isobutyl-9-phosphabicyclo[3.3.1]nonane)-ruthenium Toggle navigation Login Toggle navigation View Item Home Research Datasets View Item …
Number of citations: 0 repository.kaust.edu.sa
HO KRABBENHOFT - 1974 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
O Hara, T Koshizawa, K Makino, I Kunimune, A Namiki… - Tetrahedron, 2007 - Elsevier
Synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes from 1,5-cyclooctadiene and their application to asymmetric cyclization leading to chiral tetrahydroquinolines and …
Number of citations: 46 www.sciencedirect.com

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